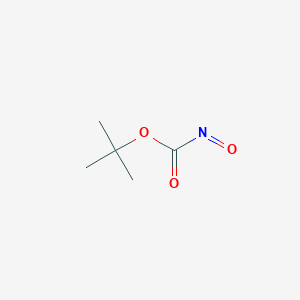

tert-Butyl oxocarbamate

Description

Historical Development and Significance of Oxocarbamate Functionalities

Functional groups, specific arrangements of atoms within molecules, are responsible for the characteristic chemical reactions of those compounds. solubilityofthings.comlibretexts.org The carbamate (B1207046) group, an ester of carbamic acid, has long been a cornerstone in organic synthesis, most notably in the development of protecting groups for amines, a critical step in peptide synthesis. The broader class of organic carbonates and related functionalities gained prominence as safer and more efficient alternatives to hazardous reagents like phosgene (B1210022) for creating key chemical linkages. researchgate.netresearchgate.net

The oxocarbamate functionality, a derivative of carbamates, represents a more specialized tool. Its development is tied to the ongoing search for chemical groups with tunable reactivity. The introduction of an additional oxygen atom modifies the electronic properties of the carbamate, influencing its stability and the conditions required for its removal. This allows chemists to perform reactions on other parts of a complex molecule without affecting the protected amine, and then remove the oxocarbamate group under a different set of conditions than other protecting groups. This concept, known as orthogonal protection, is fundamental in the multi-step synthesis of complex molecules like pharmaceuticals and natural products. vulcanchem.com

Conceptual Role of the tert-Butyl Moiety in Synthetic Design and Steric Effects

The tert-butyl group, -C(CH₃)₃, is one of the most widely used structural motifs in organic chemistry, primarily for controlling the reactivity of molecules through steric hindrance. wiley.comrsc.org Steric hindrance is the slowing of chemical reactions due to the physical bulk of a substituent group. fiveable.me The tert-butyl group is exceptionally large and three-dimensional, composed of three methyl groups attached to a central carbon. fiveable.me

Key Roles of the tert-Butyl Group:

Steric Shielding: Its significant size can physically block or hinder the approach of reagents to nearby reactive sites, preventing unwanted side reactions. wiley.comfiveable.me For example, methylenic units adjacent to a tert-butyl group are effectively shielded from functionalization. wiley.com In cyclohexane (B81311) ring systems, a bulky tert-butyl group will strongly prefer the more stable equatorial position to minimize steric strain. fiveable.me

Kinetic Stabilization: The bulkiness of the tert-butyl group can be used to kinetically stabilize otherwise reactive molecules. wikipedia.org This is known as the Thorpe-Ingold effect, where the presence of a bulky group can influence reaction rates and equilibria. wikipedia.org

Protecting Group Stability: When used in protecting groups like tert-butoxycarbonyl (Boc) or the tert-butyl ester of the oxocarbamate, the steric bulk enhances the group's resistance to a wide range of chemical conditions, yet allows for its removal under specific, often acidic, conditions. fiveable.mewikipedia.org For instance, the tert-butyl group in tert-butyl ethers makes them stable protecting groups for alcohols that are readily cleaved by acids like trifluoroacetic acid. wikipedia.org

| Group | A-Value (kcal/mol) | Description |

|---|---|---|

| -H (Hydrogen) | 0.0 | Baseline for steric bulk. |

| -CH₃ (Methyl) | 1.74 | Moderate steric hindrance. |

| -CH₂CH₃ (Ethyl) | 1.75 | Slightly more hindrance than methyl. |

| -CH(CH₃)₂ (Isopropyl) | 2.21 | Noticeably more bulky. |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | Very high steric hindrance, effectively "locking" conformations. fiveable.me |

Current Research Landscape and Future Directions in tert-Butyl Oxocarbamate Chemistry

Current research continues to leverage the unique properties of this compound in various fields of synthesis. Its stability under basic conditions makes it a valuable tool in solid-phase peptide synthesis (SPPS), where it can be used alongside other acid-labile protecting groups like Boc. vulcanchem.com In medicinal chemistry, the related oxamic acid derivatives have shown promise as potent and selective inhibitors of enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor. vulcanchem.com

Recent research findings highlight its utility in the synthesis of complex heterocyclic structures and as a precursor in multi-step synthetic pathways. For example, it has been used in cyclization reactions to form pyrazolidinium derivatives and in Diels-Alder reactions to produce polysubstituted pyrroles. researchgate.netthieme-connect.de

Future Directions:

Greener Synthesis: There is a growing interest in developing more environmentally benign methods for synthesizing carbamates, including this compound. This includes exploring enzymatic routes using lipases or carbamate kinases to avoid toxic reagents like phosgene, as well as advancing flow chemistry techniques for safer and more efficient production. vulcanchem.com

Novel Applications in Medicinal Chemistry: The electrophilic nature of the oxamate (B1226882) group is being explored for its potential in designing covalent inhibitors for therapeutic targets, particularly in areas like oncology. vulcanchem.com

Advanced Materials: In polymer chemistry, this compound serves as a chain-terminating agent in the production of polyurethanes, helping to control the molecular weight and crosslinking density of the final material. vulcanchem.com Its high thermal stability makes it suitable for high-temperature processing applications. vulcanchem.com

| Area of Research | Specific Application/Finding | Reference |

|---|---|---|

| Peptide Synthesis | Used as a transient amine-protecting group in SPPS, stable to basic deprotection conditions. | vulcanchem.com |

| Medicinal Chemistry | Structurally related oxamic acid derivatives show potent and selective inhibition of Mycobacterium tuberculosis enzymes. | vulcanchem.com |

| Heterocyclic Synthesis | Employed as a reactant in the synthesis of polysubstituted pyrroles via Diels-Alder and subsequent cyclization reactions. | thieme-connect.de |

| Polymer Chemistry | Acts as a chain-terminating agent to control molecular weight in polyurethane production. | vulcanchem.com |

| Future Synthetic Methods | Potential for optimization through biocatalysis (lipases, kinases) and flow chemistry to reduce reliance on toxic reagents. | vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

121893-20-7 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

tert-butyl N-oxocarbamate |

InChI |

InChI=1S/C5H9NO3/c1-5(2,3)9-4(7)6-8/h1-3H3 |

InChI Key |

VNOOCKOUUMIAAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N=O |

Origin of Product |

United States |

Synthetic Methodologies for and with Tert Butyl Oxocarbamate Derivatives

Synthesis of tert-Butyl N-Oxocarbamates

The synthesis of N-tert-butoxycarbonyl derivatives is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the preparation of complex molecules. Various methodologies have been developed to introduce this functional group efficiently.

The formation of carbamates through direct oxidative reactions is a less common but valuable strategy. Certain methods utilize an oxidant to generate a reactive intermediate from a stable precursor, which is then converted into the desired carbamate (B1207046). For instance, tert-butyl nitrite (B80452) (TBN) can be employed as a versatile reagent in oxidative transformations. organic-chemistry.orgresearchgate.net It serves as a radical initiator and a source of the N-O fragment in various cyclization and synthesis reactions, such as the formation of isoxazoles and isoxazolines. nih.gov While not a direct synthesis of acyclic carbamates, these reactions exemplify the use of oxidation to construct nitrogen- and oxygen-containing heterocycles. Another approach involves the metal-free oxidation of aldehydes using a catalyst like tetra-n-butylammonium iodide (Bu₄NI) to form tert-butyl peresters, showcasing an oxidative C-H functionalization. rsc.org

Carbon dioxide (CO₂) is an abundant, renewable, and non-toxic C1 source, making its use in chemical synthesis a key goal of green chemistry. mdpi.commdpi.com The fixation of CO₂ into organic molecules can be used to produce carbamates. This typically involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then trapped by an electrophile. The synthesis of cyclic carbonates from CO₂ and epoxides is a well-established process that often employs bifunctional catalysts to activate both substrates. nih.govrsc.org While the direct synthesis of acyclic tert-butyl carbamates from CO₂, an amine, and a tert-butyl source is less straightforward, related reactions highlight the potential of this approach. For example, organocatalysts can facilitate the three-component reaction between a homoallylic alcohol, CO₂, and an iodine source to form cyclic carbonates enantioselectively. nih.gov The reaction of CO₂ with organostannane compounds has also been studied to understand the mechanisms relevant to carbonate synthesis. scispace.com

The Curtius rearrangement is a robust and widely used method for converting carboxylic acids into primary amines, urethanes (carbamates), or ureas. nih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate is a key reactive intermediate that can be trapped by various nucleophiles. nih.gov When the reaction is performed in the presence of tert-butanol (B103910), the isocyanate is trapped to yield the corresponding N-tert-butoxycarbonyl (Boc) protected amine. nih.govwikipedia.org

This one-pot process is highly valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry at the migrating group. nih.govwikipedia.org Reagents such as diphenylphosphoryl azide (DPPA) or a combination of sodium azide and di-tert-butyl dicarbonate (B1257347) can be used to convert the carboxylic acid directly to the trapped carbamate without isolating the hazardous acyl azide intermediate. nih.govorgsyn.org A zinc-catalyzed version of the one-pot Curtius rearrangement allows the reaction to proceed efficiently at milder temperatures (40 °C). nih.govorgsyn.org

| Starting Material | Key Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Aliphatic Carboxylic Acid | NaN₃, (Boc)₂O, Zn(OTf)₂ | N-Boc Protected Amine | THF, 40 °C | orgsyn.org |

| Aromatic Carboxylic Acid | (Boc)₂O, NaN₃ | N-Boc Protected Aniline | DME, reflux | organic-chemistry.org |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), t-BuOH | N-Boc Protected Amine | Toluene, 80 °C | nih.gov |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, such as an aqueous and an organic layer. theaic.org One of the classic applications of PTC is in the Hofmann carbylamine reaction for the synthesis of isocyanides from primary amines. orgsyn.orgnbinno.com In this reaction, a primary amine is treated with chloroform (B151607) and a strong base (e.g., aqueous sodium hydroxide). nbinno.com A phase-transfer catalyst, such as benzyltriethylammonium chloride, transports the hydroxide (B78521) ion into the organic phase to generate dichlorocarbene (B158193), which is the reactive species that converts the amine to the isocyanide. orgsyn.org This method is effective for the synthesis of various isocyanides, including tert-butyl isocyanide from tert-butylamine (B42293). orgsyn.orgnbinno.com The resulting tert-butyl isocyanide is a versatile building block in organic synthesis, used in multicomponent reactions like the Ugi and Passerini reactions. nbinno.com

tert-Butoxycarbonyl (Boc) Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide synthesis. nih.govtotal-synthesis.com Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mild acidic conditions. nih.govwikipedia.org

The introduction of the Boc group onto a nitrogen (N-Boc) or, less commonly, an oxygen (O-Boc) atom is typically achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). nih.govtotal-synthesis.com This reagent reacts with the nucleophilic amine or alcohol to form the corresponding carbamate or carbonate, respectively. total-synthesis.com A variety of conditions have been developed to optimize this transformation for different substrates.

N-Boc protection is often carried out in the presence of a base, such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP), to neutralize the acidic byproduct and drive the reaction to completion. total-synthesis.comwikipedia.org However, catalyst-free and solvent-free methods have also been developed as more environmentally friendly alternatives. nih.govrsc.org For example, the reaction can be performed efficiently in a water-acetone mixture or even just in water, which often leads to high yields and excellent chemoselectivity, avoiding side reactions. nih.govorganic-chemistry.org The high nucleophilicity of amines compared to alcohols allows for the selective N-protection of amino alcohols in many cases. total-synthesis.com

| Substrate Type | Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Structurally Diverse Amines | (Boc)₂O | Water/Acetone, Catalyst-Free, rt | Eco-friendly, high yields, short reaction times. | nih.gov |

| General Amines | (Boc)₂O | Aq. NaOH, THF, 0 °C to rt | Standard basic conditions. | wikipedia.org |

| General Amines | (Boc)₂O | 4-dimethylaminopyridine (DMAP), Acetonitrile | Effective for less reactive amines. | wikipedia.org |

| Chiral Amines, Amino Acids | (Boc)₂O | Water, Catalyst-Free | Optically pure products, chemoselective. | organic-chemistry.org |

Advanced Deprotection Techniques and Scavenger Applications

The removal of the tert-butoxycarbonyl (Boc) group is typically achieved through acidolysis, often using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acsgcipr.orgjk-sci.com This process, while effective, generates a highly reactive tert-butyl cation as an intermediate. acsgcipr.org This cation can lead to undesirable side reactions by alkylating nucleophilic sites on the substrate, particularly on electron-rich aromatic rings or residues like tryptophan and methionine in peptides. acsgcipr.orgnih.gov

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. thermofisher.com These are nucleophilic species that react with and trap the tert-butyl cations, preventing them from modifying the desired product. nih.govthermofisher.com The choice of scavenger is critical and depends on the specific substrate and potential side reactions. During acidolysis, the scavenger and TFA compete to react with the t-butyl cations. nih.gov

Commonly used scavengers include:

Water: Often used in small percentages in TFA cocktails.

Thioanisole (B89551): Effective but can cause issues with tryptophan-containing peptides. sigmaaldrich.com

1,2-Ethanedithiol (B43112) (EDT): A thiol-based scavenger often used in combination with other reagents. researchgate.net

Triisopropylsilane (TIS): A widely used carbocation scavenger. A common cocktail is a 95/2.5/2.5 mixture of TFA/Water/TIS. researchgate.net

Phenol (B47542): Another effective scavenger. researchgate.net

Beyond traditional acidolysis, advanced deprotection techniques have been developed to offer greater selectivity and milder conditions. Thermolytic deprotection, for instance, can be performed in continuous flow systems at high temperatures (e.g., 150-240 °C) without any acid catalyst. acs.orgresearchgate.net This method allows for the selective deprotection of different N-Boc groups based on temperature control; for example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group. acs.org Another mild approach involves using oxalyl chloride in methanol (B129727) at room temperature, which is tolerant of various functional groups and proceeds in good to excellent yields. rsc.orgrsc.org

| Scavenger | Function | Typical Application/Cocktail |

|---|---|---|

| Triisopropylsilane (TIS) | Carbocation scavenger | TFA/H₂O/TIS (95/2.5/2.5) researchgate.net |

| Anisole | Prevents alkylation of Trp by t-butyl cations sigmaaldrich.com | Used in HF cleavage cocktails sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Thiol-based scavenger; minimizes disulfide bridge formation sigmaaldrich.com | Often used with thioanisole and phenol researchgate.net |

| Thiophenol | Effective scavenger, but industrial use may be limited researchgate.net | Used for Dnp group removal from Histidine sigmaaldrich.com |

| Water | Simple scavenger | Minor component in TFA cocktails |

Process Optimization for Boc Deprotection in Complex Syntheses

Optimizing the Boc deprotection step is crucial in large-scale and complex syntheses to ensure high yields, purity, and process safety while minimizing environmental impact. acsgcipr.org A key challenge is achieving selective deprotection of the Boc group in the presence of other acid-sensitive functionalities. acs.org

One major area of optimization is the reduction of hazardous waste. acsgcipr.org Many traditional Boc deprotection protocols rely on chlorinated solvents like dichloromethane (B109758) (DCM), which are environmentally persistent and pose health risks. csic.esacsgcipr.orgrsc.org A significant "greening" effort in synthesis involves replacing these solvents with more benign alternatives. csic.esrsc.org For large-scale processes, using aqueous hydrochloric acid in a solvent like acetone has been reported as a greener and effective alternative. researchgate.net

Process intensification through continuous flow chemistry offers another avenue for optimization. researchgate.netresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and residence time, which can be leveraged for highly selective deprotections. acs.org For example, thermal deprotection in a flow system allows for precise temperature adjustments to selectively cleave one N-Boc group over another, a difficult task using traditional batch methods. acs.org This level of control can improve yields and reduce the formation of by-products. researchgate.net

Further optimization involves minimizing the use of large molar excesses of acids and avoiding particularly hazardous reagents like TFA where possible. acsgcipr.org Methodologies using catalytic amounts of reagents or milder conditions, such as aqueous phosphoric acid or Lewis acids, have been developed to address these concerns. rsc.orgresearchgate.netorganic-chemistry.org Careful consideration must also be given to the potential generation of genotoxic impurities from the reaction of the t-butyl cation with residual halides or sulfonates. acsgcipr.org

| Optimization Strategy | Objective | Example/Method |

|---|---|---|

| Solvent Replacement | Reduce environmental and health impact | Replacing Dichloromethane (DCM) with greener solvents like acetone or 2-MeTHF rsc.orgresearchgate.net |

| Continuous Flow Chemistry | Enhance control, safety, and scalability | Selective thermal deprotection by precise temperature control in a flow reactor acs.orgresearchgate.net |

| Alternative Reagents | Improve selectivity and reduce reagent toxicity/waste | Using aqueous HCl, aqueous phosphoric acid, or oxalyl chloride instead of neat TFA rsc.orgresearchgate.net |

| Minimizing Reagent Excess | Improve atom economy and reduce waste | Using catalytic amounts of Lewis acids or acid resins acsgcipr.org |

Catalytic Transformations Involving tert-Butyl Oxocarbamate Reagents

Transition Metal-Catalyzed Coupling Reactions

This compound (Boc)-protected amines are pivotal reagents in transition metal-catalyzed cross-coupling reactions, particularly the palladium-catalyzed Buchwald-Hartwig amination. nih.govorganic-chemistry.org This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine, a crucial transformation for synthesizing arylamines, which are common motifs in pharmaceuticals and materials science. nih.govrsc.org

In these reactions, N-Boc protected amines serve as versatile coupling partners. The Boc group can modulate the reactivity of the amine and prevent undesirable side reactions during the catalytic cycle. rsc.org The palladium catalyst, supported by specialized phosphine ligands such as BrettPhos or RuPhos, facilitates the coupling of Boc-protected primary or secondary amines with a wide range of functionalized aryl and heteroaryl chlorides, bromides, and triflates. nih.govrsc.org This methodology is robust, often proceeding with low catalyst loadings and short reaction times. rsc.org

For instance, N-Boc-protected piperidine (B6355638) has been used in the synthesis of a functionalized tetrahydroquinoline, which was identified as an antidepressant agent. rsc.org Similarly, palladium-catalyzed Suzuki cross-coupling reactions have been developed for N,N-di-Boc-activated amides, proceeding through the activation of the N-C bond. researchgate.net After the successful C-N bond formation, the Boc group can be readily removed under acidic conditions, liberating the final arylamine product. rsc.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Role of Boc Group |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + N-Boc Amine | Pd₂(dba)₃ / BrettPhos or RuPhos / Base (e.g., LHMDS) nih.gov | Protects amine, prevents side reactions, allows for controlled coupling rsc.org |

| Suzuki Coupling (N-C Activation) | N,N-di-Boc-activated amide + Boronic Acid | Palladium / NHC Ligand researchgate.net | Activates the amide N-C bond for cleavage and coupling researchgate.net |

Organocatalytic and Metal-Free Approaches

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic methods involving this compound derivatives have been developed. These approaches avoid the use of potentially toxic and expensive transition metals.

A notable example is the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as a stable, easy-to-handle aminating agent. rsc.orgrsc.org This reagent has been employed in the metal-free synthesis of secondary amides from ketones via a Beckmann rearrangement. rsc.orgresearchgate.net The reaction proceeds in a trifluoroethanol (TFE) solvent, where TsONHBoc plays a dual role: it first forms an activated oxime intermediate with the ketone, and the tosylic acid by-product then facilitates the rearrangement to the amide. rsc.org This same reagent can also be used for the direct, metal-free conversion of aldehydes into nitriles, tolerating a wide range of functional groups and providing excellent yields. rsc.org

Organocatalysis has also utilized this compound derivatives. For example, the enantioselective conjugate addition (Michael addition) of tert-butyl carbamates to electrophiles like phenylnitroenyne can be catalyzed by chiral organic molecules, such as squaramides. researchgate.net These reactions create chiral building blocks valuable in complex molecule synthesis. Furthermore, catalyst-free protocols have been developed for the chemoselective N-Boc protection of amines using green solvents like glycerol (B35011) at room temperature, offering operational simplicity and high selectivity. researchgate.net

Photocatalytic and Electrocatalytic Applications

Photocatalysis, which uses light to drive chemical reactions, has emerged as a powerful tool in modern organic synthesis. This compound derivatives have been integrated into these novel strategies. A rationally designed reagent, tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate, enables the direct photocatalyzed C-H amidation of indoles. rsc.org This method allows for the construction of C-N bonds under mild conditions with excellent regioselectivity, providing access to biologically important aminoindoles. rsc.org

In the broader field of photocatalysis, tert-butyl derivatives are also used as mechanistic probes or reagents. For instance, in studies of photocatalytic degradation of pollutants, tert-butyl alcohol is often used as a scavenger for hydroxyl radicals. researchgate.net In other work, a photocatalytic system using TiO₂ and tert-butyl hydroperoxide (t-BuOOH) under visible light has been developed as a convenient source of tert-butylperoxyl radicals (t-BuOO•). mdpi.com This system has been applied to the selective C-H peroxidation of barbituric acids, demonstrating how tert-butyl derivatives can be harnessed in selective oxidation reactions driven by light. mdpi.com While direct electrocatalytic applications involving the this compound group itself are less commonly reported in the initial search, the principles of using photocatalysis to generate reactive nitrogen species from Boc-protected precursors suggest a promising area for future exploration in electrosynthesis.

Multicomponent Reaction (MCR) Strategies

Among the most prominent MCRs are those that utilize isocyanides, with the Ugi and Passerini reactions being the most classic and versatile examples. nih.govnih.gov These reactions are fundamental in medicinal chemistry for creating large libraries of drug-like compounds. researchgate.net Tert-butyl isocyanide is a frequently employed reagent in this context, valued for its role in constructing complex peptide-like structures and other pharmacologically relevant scaffolds. nbinno.com

The Passerini three-component reaction (P-3CR) , first reported in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy carboxamide. encyclopedia.pubresearchgate.net The reaction is typically favored in aprotic solvents. encyclopedia.pub

The Ugi four-component reaction (U-4CR) is a subsequent development that combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org This reaction generally proceeds efficiently in polar protic solvents like methanol or trifluoroethanol. beilstein-journals.orgnih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid. beilstein-journals.org

Both reactions are highly valued for their tolerance of a wide variety of functional groups, allowing for the creation of significant molecular diversity from a small set of starting materials. beilstein-journals.org The incorporation of the tert-butyl group from tert-butyl isocyanide often influences the conformational properties of the resulting peptidomimetics. nbinno.combeilstein-journals.org

| Feature | Passerini Reaction | Ugi Reaction |

|---|---|---|

| Number of Components | Three (Carboxylic Acid, Carbonyl, Isocyanide) | Four (Carboxylic Acid, Carbonyl, Amine, Isocyanide) |

| Product | α-Acyloxy carboxamide researchgate.net | α-Acylamino amide beilstein-journals.org |

| Typical Isocyanide | tert-Butyl isocyanide researchgate.net | tert-Butyl isocyanide researchgate.net |

| Solvent Preference | Aprotic encyclopedia.pub | Polar Protic (e.g., Methanol) beilstein-journals.orgnih.gov |

| Key Intermediate | Nitrilium intermediate attacked by carboxylate encyclopedia.pub | Nitrilium intermediate from imine, followed by Mumm rearrangement beilstein-journals.org |

Cycloaddition reactions are powerful tools for the stereoselective synthesis of cyclic compounds, particularly heterocycles, which form the core of many pharmaceuticals. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring. Derivatives containing tert-butyl groups are often employed as reactants or synthons in these transformations.

For instance, tert-butyl nitrite has been utilized as a versatile reagent that can act as both a radical initiator and a source of a nitroso group (N-O fragment) in cycloaddition cascades. nih.gov This strategy enables the metal-free synthesis of isoxazole- and isoxazoline-fused heterocyclic systems. A notable application is the radical cyclization/dehydrogenation cascade of alkenes with aldehydes, triggered by tert-butyl nitrite, to produce 3,5-disubstituted isoxazoles in a one-pot system. nih.govrsc.org

Another example involves the Lewis acid-induced isomerization of tri-tert-butylphosphatetrahedrane, which acts as a synthon for the transient tri-tert-butylphosphacyclobutadiene. This highly reactive intermediate can be trapped in [4+2] cycloaddition reactions with alkenes like styrene or ethylene to yield complex phosphorus-containing heterocycles. researchgate.net These methods provide efficient routes to novel heterocyclic scaffolds that are of significant interest in materials science and medicinal chemistry.

| Reagent/Synthon | Reaction Type | Heterocyclic Product | Key Features |

|---|---|---|---|

| tert-Butyl Nitrite | Radical Nitrile Oxidation Cycloaddition nih.gov | Isoxazoles / Isoxazolines nih.gov | Metal-free; TBN acts as initiator and N-O donor. nih.gov |

| Tri-tert-butylphosphatetrahedrane | [4+2] Cycloaddition researchgate.net | Phosphorus-containing bicyclic adducts researchgate.net | Generates a transient phosphacyclobutadiene intermediate. researchgate.net |

| Heterocyclic Azides | Base-catalyzed Cycloaddition with 2-cyanoacetamidines nih.gov | C,N-diheteroarylcarbamidines nih.gov | Transition-metal-free synthesis of linked heterocycles. nih.gov |

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is a consequence of the functionality generated in the previous step. When all reagents are added at the outset, this is termed a one-pot synthesis. These sequences are highly efficient for rapidly building molecular complexity from simple precursors.

One-pot processes often integrate multicomponent reactions with subsequent cyclization or functionalization steps. For example, an Ugi reaction can be the entry point into a cascade sequence. The linear peptide-like product of the Ugi reaction can be designed with pendant functional groups that undergo a subsequent intramolecular reaction to form a heterocyclic ring. rsc.org

Chemoenzymatic one-pot cascades represent another advanced strategy, combining the selectivity of biocatalysis with the versatility of chemical reactions. An example is the synthesis of tetrahydroisoquinolines, where an enzyme (laccase) oxidizes a benzylic alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction with an amine in the same pot. mdpi.com While not directly involving this compound, substrates bearing tert-butoxycarbonyl (Boc) protecting groups are commonly used in such sequences to mask reactive functionalities until the desired cascade step. researchgate.net

Furthermore, tert-butyl nitrite has been shown to trigger radical cascade reactions for synthesizing isoxazoles through a one-pot multicomponent strategy, demonstrating excellent functional group tolerance and operational simplicity. rsc.org These sophisticated one-pot sequences exemplify modern synthetic efficiency, minimizing purification steps and resource consumption.

Applications of Tert Butyl Oxocarbamate in Advanced Organic Synthesis

Role in Peptide Synthesis Methodologies

The synthesis of peptides, which are chains of amino acids, relies on the sequential formation of amide bonds. A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini of the amino acid building blocks. The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group, and tert-butyl oxocarbamate serves as a precursor or is involved in related protection strategies. thermofisher.comthermofisher.com

Development and Application of Novel Coupling Reagents (e.g., TBEC)

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. While not directly this compound, related carbodiimide (B86325) reagents play a crucial role. A significant development in this area is the emergence of N-tert-Butyl-N'-ethylcarbodiimide (TBEC) as a safer and more efficient coupling reagent. iris-biotech.de

Traditionally, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) have been used. csic.es However, the reaction between DIC and the common additive OxymaPure can lead to the formation of hazardous hydrogen cyanide (HCN). iris-biotech.de Research has shown that TBEC, a hybrid carbodiimide with both a tertiary and a primary substituent, does not produce HCN when reacted with OxymaPure. iris-biotech.decsic.es This makes TBEC a safer alternative in peptide synthesis. csic.es

Furthermore, studies have demonstrated that TBEC can outperform DIC in terms of reaction yield and minimizing racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. csic.es This improved performance is attributed to the unique steric and electronic properties of TBEC's hybrid substituents. csic.es

| Coupling Reagent | Potential for HCN Formation with OxymaPure | Performance Notes |

| DIC | Yes | Standard reagent, but with safety concerns. |

| TBEC | No | Safer alternative with improved yield and reduced racemization. csic.es |

Synthesis of Complex Peptide Architectures

The synthesis of complex peptides, such as those with multiple disulfide bridges or those containing modified amino acids, presents significant challenges. The choice of protecting groups and coupling reagents is critical for success. The principles involving tert-butyl-based protecting groups are integral to these complex syntheses. For instance, in the synthesis of a human growth hormone (hGH)-derived peptide, a standard Fmoc/tBu-based solid-phase synthesis protocol was employed. csic.es

The tert-butyl (tBu) group is commonly used for the protection of side-chain functional groups of amino acids like serine, threonine, aspartic acid, and glutamic acid. seplite.com These protecting groups are stable under the mild basic conditions used for the removal of the temporary Fmoc protecting group but are readily cleaved during the final deprotection step with strong acid, typically trifluoroacetic acid (TFA). csic.esseplite.com This orthogonal protection strategy is essential for the successful assembly of complex peptide sequences.

Strategic Implementation in Total Synthesis

The application of this compound and related structures extends beyond peptide synthesis into the broader field of total synthesis of natural products and other complex organic molecules.

Key Intermediate Synthesis in Natural Product Elaboration

In the multi-step synthesis of natural products, tert-butyl carbamate (B1207046) derivatives serve as crucial intermediates. For example, in the total synthesis of (+)-physoperuvine, an oxo carbamate intermediate was generated through allylic oxidation and selective hydrogenation. thieme-connect.com The tert-butoxycarbonyl (Boc) protecting group in this intermediate was subsequently removed under acidic conditions to facilitate a key cyclization reaction, completing the synthesis of the natural product. thieme-connect.com

The use of Boc-protected intermediates is also evident in the synthesis of other natural products. For instance, intermediates for the construction of rac-cagayanin and rac-galbulin have been synthesized using protocols that could involve such protected species. researchgate.net The stability of the Boc group under a variety of reaction conditions, coupled with its facile removal, makes it an invaluable tool for synthetic chemists.

Access to Pharmaceutically Relevant Scaffolds and Chiral Building Blocks

The tert-butoxycarbonyl (Boc) group is instrumental in the synthesis of pharmaceutically relevant scaffolds and chiral building blocks. Oxazolidinones, for example, are a class of heterocyclic compounds with significant biological activity, with linezolid (B1675486) being a notable antibiotic. researchgate.net The synthesis of such scaffolds often involves the use of Boc-protected intermediates.

Furthermore, this compound derivatives are used in the creation of chiral auxiliaries. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared and used for the asymmetric synthesis of amino acids. capes.gov.br This chiral auxiliary allows for the stereocontrolled alkylation to produce higher amino acid derivatives with excellent enantiomeric excess. capes.gov.br Similarly, chiral cyclic amino acid esters, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been synthesized, highlighting the role of the tert-butyl ester in creating structurally defined chiral building blocks. researchgate.net These building blocks are of great interest in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Derivatization and Functionalization for Diverse Chemical Structures

The versatility of this compound and its related precursors, such as tert-butyl carbazate (B1233558), extends to the synthesis of a wide array of functionalized molecules. These reagents serve as key building blocks in the construction of complex chemical architectures, particularly nitrogen-containing heterocycles and β-amino carbonyl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolidinones, Oxazines, Triazoles)

The tert-butoxycarbonyl (Boc) group, a primary feature of this compound, plays a crucial role in directing and facilitating the synthesis of various nitrogen-containing heterocyclic systems.

Pyrazolidinones: The synthesis of pyrazolidinone derivatives can be achieved through cyclization reactions involving precursors containing the tert-butoxycarbonyl group. For instance, the cyclization of serine-derived hydrazones can lead to the formation of (Z)-(S)-4-(tert-butylcarbonylamino)-2-(benzylidene)-5-oxopyrazolidin-2-ium-1-ide. researchgate.net This transformation highlights the role of the tert-butyl carbamate moiety in constructing the pyrazolidinone core. Furthermore, polyfunctionalized 4-aminopyrazolidin-3-ones have been synthesized from precursors bearing a tert-butoxycarbonylamino group. researchgate.net The intermolecular aminocarbonylation of alkenes using imino-isocyanates can also produce complex azomethine imines, which are valuable precursors to bicyclic pyrazolidinones. acs.orgresearchgate.net

Oxazines: Tert-butyl N-oxocarbamate, generated in situ from the oxidation of N-Boc-hydroxylamine, is a key reagent in the synthesis of dihydro-1,2-oxazines. thieme-connect.de It reacts with dienes in a Diels-Alder fashion to produce oxazines with good to excellent yields and regioselectivity. thieme-connect.de These oxazine (B8389632) rings can be further transformed into other valuable compounds, such as polysubstituted pyrroles. thieme-connect.de

Triazoles: Tert-butyl carbazate is a versatile starting material for the synthesis of various 1,2,4-triazole (B32235) derivatives. orientjchem.org For example, its reaction with ammonium (B1175870) thiocyanate (B1210189) or phenyl isothiocyanate yields 5-tert-butoxy-4H-1,2,4-triazole-3-thiol and 5-tert-butoxy-4-phenyl-2H-1,2,4-triazole-3(4H)-thione, respectively. orientjchem.org These triazoles can be further derivatized to create a library of biologically active molecules. Additionally, one-pot click chemistry approaches have been developed for the synthesis of 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylates using tert-butyl protected precursors, demonstrating high yields and short reaction times. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using this compound Precursors

| Heterocycle Class | Starting Material/Reagent | Synthesized Compound Example | Reference |

| Pyrazolidinones | Serine-derived hydrazone with Boc group | (Z)-(S)-4-(tert-butylcarbonylamino)-2-(benzylidene)-5-oxopyrazolidin-2-ium-1-ide | researchgate.net |

| Oxazines | tert-Butyl N-oxocarbamate | Dihydro-1,2-oxazines | thieme-connect.de |

| Triazoles | Tert-butyl carbazate | 5-tert-butoxy-4H-1,2,4-triazole-3-thiol | orientjchem.org |

| Triazoles | tert-Butyl 4-propioloylpiperazine-1-carboxylate | tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates | nih.gov |

Formation of Beta-Amino Carbonyl Compounds

Beta-amino carbonyl compounds are fundamental structural motifs in numerous natural products and pharmaceuticals. The chemistry of this compound and related species provides efficient routes to these valuable building blocks.

A notable method involves the intermolecular aminocarbonylation of alkenes. This reaction can be achieved through the concerted cycloaddition of iminoisocyanates, which serve as reactive intermediates. acs.orgresearchgate.net These cycloadditions yield complex azomethine imines, which are versatile precursors to a range of β-amino carbonyl compounds, including β-amino amides and esters. acs.orgresearchgate.net The use of precursors bearing a tert-butoxycarbonyl (Boc) group is instrumental in these transformations, as the Boc group can be easily removed under specific conditions, allowing for further functionalization.

The Mannich reaction, a classic method for preparing β-amino carbonyls, has also been adapted to utilize Boc-protected components. This approach offers a pathway to chiral β-amino carbonyl compounds with high diastereoselectivity and enantioselectivity.

Contribution to Combinatorial Chemistry and Reagent Design

The structural features of this compound make it and its derivatives highly suitable for applications in combinatorial chemistry and the design of specialized reagents and linkers for organic synthesis.

Library Synthesis through MCRs

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, enabling the rapid generation of diverse molecular libraries from simple starting materials in a single synthetic step. nih.govfrontiersin.org The use of reagents containing a tert-butyl group, such as tert-butyl isocyanide, is prevalent in MCRs like the Ugi and Passerini reactions. scielo.brnih.gov

These reactions allow for the efficient assembly of complex molecules with multiple points of diversity. For instance, the Ugi four-component reaction (Ugi-4CR) can be employed to synthesize peptidomimetics by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide, often a tert-butyl isocyanide. scielo.br This strategy has been successfully used to create libraries of compounds for screening against biological targets. nih.gov The tert-butyl group in these reactions often confers desirable properties to the final products, such as increased lipophilicity or metabolic stability.

Design of this compound-Based Reagents and Linkers

The carbamate functionality, central to this compound, is a key component in the design of linkers for solid-phase synthesis and drug-conjugate chemistry. Carbamates are recognized for their utility as protecting groups for amines in peptide synthesis and as versatile linkers in combinatorial chemistry. researchgate.net

Specifically, methylene (B1212753) carbamate linkers, which can be synthesized from precursors related to this compound, have been developed for use in targeted-drug conjugates. google.com These linkers can connect a drug molecule to a targeting moiety and are designed to release the drug under specific physiological conditions. The design of such linkers is crucial for the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies. The tert-butyl group within these linkers can modulate properties such as stability and release kinetics.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms

The mechanistic pathways of reactions involving tert-butyl carbamates, including the nominal "tert-butyl oxocarbamate" species which is functionally represented by Boc-protected compounds in synthesis, are diverse and highly dependent on the specific transformation. Computational and experimental studies have been crucial in identifying key transient species that dictate the course of these reactions.

Intermediates and Transition State Analysis

The reactions of Boc-protected substrates often proceed through highly reactive intermediates. The formation of these species is typically facilitated by catalysts or specific reaction conditions, and their transient nature necessitates advanced analytical techniques for characterization.

Key intermediates identified in various transformations include:

N-Acyliminium Ions : These electrophilic intermediates are commonly generated from N-(1-alkoxyalkyl)carbamates using Lewis acids. thieme-connect.de They are pivotal in carbon-carbon bond-forming reactions, where a nucleophile attacks the electrophilic iminium carbon. The equilibrium between the starting carbamate (B1207046) and the N-acyliminium ion can be influenced by the choice of solvent and the acid catalyst. thieme-connect.de

Imino-Isocyanates : In certain thermal or base-catalyzed reactions, particularly those involving cycloadditions, imino-isocyanate intermediates have been proposed and, in some cases, observed directly via FTIR spectroscopy. researchgate.net These species can undergo concerted, asynchronous [3+2] cycloadditions with alkenes to form complex azomethine imines. researchgate.net

Azomethine Imines : As products of the cycloaddition of imino-isocyanates, azomethine imines are themselves versatile 1,3-dipolar intermediates. They can be trapped with various dipolarophiles or undergo further transformations like reduction or aromatization to yield valuable β-amino carbonyl compounds and pyrazolidinones. researchgate.net

N-(1-Chloroalkyl)amides : The acylation of imines with acyl chlorides can generate N-(1-chloroalkyl)amides. These are highly reactive intermediates that readily undergo solvolysis, elimination, or nucleophilic substitution without necessarily requiring an acidic promoter. thieme-connect.de

Table 1: Key Reactions and Identified Intermediates

| Reaction Type | Key Intermediate(s) | Subsequent Transformation | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Nucleophilic Addition | N-Acyliminium Ion | Attack by nucleophiles (e.g., allylation) | thieme-connect.de |

| Intermolecular Aminocarbonylation | Imino-Isocyanate, Azomethine Imine | [3+2] Cycloaddition, Reduction | researchgate.net |

| Acylation of Imines | N-(1-Chloroalkyl)amide | Solvolysis, Elimination, Nucleophilic Addition | thieme-connect.de |

| Three-Component Coupling (Propargyl Alcohols, CO₂, Amines) | α-Alkylidene Cyclic Carbonate | Nucleophilic ring-opening | researchgate.net |

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest, or rate-determining, step of a mechanistic sequence. For reactions involving Boc-derivatives, the rate-limiting step often involves the formation of a key intermediate.

In a palladium-catalyzed C-H acylation of anilides, for instance, a kinetic isotope effect (kH/kD) of 3.6 was observed. This value strongly suggests that the electrophilic C-H cyclopalladation, which forms an arylpalladium complex, is the rate-limiting step of the catalytic cycle. scispace.com The rate of absorption and diffusion processes can also be rate-determining, particularly in heterogeneous catalysis or when gaseous reagents like carbon dioxide are used. For example, in CO₂ capture systems, the rate of gas diffusion through the pores of an adsorbent is significantly faster than the mass transfer limitations seen in absorption processes. dokumen.pub

Stereochemical Aspects and Asymmetric Transformations

The stereochemical outcome of reactions involving the tert-butoxycarbonyl (Boc) group is a cornerstone of its utility in modern asymmetric synthesis. The steric and electronic properties of the group are exploited to control the formation of specific stereoisomers.

Influence of the tert-Butyl Group on Diastereoselectivity and Enantioselectivity

The defining characteristic of the tert-butyl group is its significant steric bulk. vulcanchem.com This bulkiness plays a crucial role in directing the approach of reagents to a prochiral center, effectively shielding one face of the molecule from attack. This steric hindrance is a primary driver for achieving high diastereoselectivity in reactions such as the allylation of N-acyliminium ions derived from chiral substrates. thieme-connect.de

Beyond simple steric blocking, the interplay between the steric demands of the tert-butyl group and the electronic nature of the reactive intermediates governs enantioselectivity. Research into the kinetic resolution of N-heterocycles has highlighted the importance of these combined stereoelectronic effects in achieving high levels of enantiomeric discrimination with chiral acylating agents. ethz.ch

Kinetic Resolution Approaches

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of each enantiomer with a chiral catalyst or reagent. The Boc group is integral to many substrates used in these resolutions.

Acylative Resolution : Chiral hydroxamic acids have been developed as highly effective enantioselective acylating agents for the kinetic resolution of racemic secondary amines, including important N-heterocycles like piperidines and morpholines. ethz.ch This method provides access to enantioenriched amines with good to excellent selectivity factors. ethz.ch

Enzymatic Resolution : Biocatalytic methods offer exceptional selectivity under mild conditions. Amine dehydrogenases (AmDH) have been used in oxidative deamination cascades to resolve a wide array of racemic amines, selectively converting one enantiomer and leaving the other in high enantiopuric form (>99% ee). mdpi.comnih.gov Similarly, double enzymatic kinetic resolution using lipases can resolve racemic mixtures of both chiral amines and chiral alcohols in a single pot, yielding four distinct, enantiopure compounds. mdpi.com

Table 2: Examples of Kinetic Resolution of Amine Substrates

| Resolution Method | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Enzymatic (Amine Dehydrogenase Cascade) | rac-α-methylbenzylamine | >99% for (S)-amine | mdpi.com |

| Enzymatic (Amine Dehydrogenase Variant) | Various α-chiral primary amines | Up to >99% for S-amines | nih.gov |

| Double Enzymatic (Lipase) | Chiral amines and alcohols | >99% for all four products | mdpi.com |

| Catalytic Acylation (Chiral Hydroxamic Acid) | Cyclic secondary amines (e.g., piperidines) | Good selectivity factors reported | ethz.ch |

| Enantioselective Reduction | Azomethine Imines | Selectivity factors (s) of 13-43 | researchgate.net |

Reactivity and Selectivity Studies

The reactivity of this compound and its derivatives is centered on the carbamate functionality. The tert-butyl group makes the carbamate stable under many conditions but allows for its selective removal when desired, a hallmark of a good protecting group. vulcanchem.com

The carbamate carbonyl is susceptible to nucleophilic attack by species such as amines and alcohols, leading to the formation of substituted ureas or other carbamates. vulcanchem.com The most prominent reaction is its hydrolysis under acidic conditions (e.g., trifluoroacetic acid), which proceeds via a stable tert-butyl cation to release the free amine, carbon dioxide, and isobutylene. vulcanchem.com

Selectivity in these reactions can be finely tuned. In the case of α-alkylidene cyclic carbonates, which can be formed from propargylic alcohols and CO₂, the inherent ring strain and the electronic nature of the exocyclic double bond allow for facile and highly regioselective ring-opening by nucleophiles. scispace.comuliege.be Furthermore, the diastereoselectivity of additions to related N-acyliminium ions can be controlled by the choice of Lewis acid catalyst, demonstrating that reaction conditions are a critical tool for directing reactivity and selectivity. thieme-connect.de

Substrate Scope and Functional Group Compatibility

The N-tert-butoxycarbonylation reaction is notable for its exceptionally broad substrate scope, accommodating a wide variety of primary and secondary amines. Research has demonstrated successful protection of aliphatic, cyclic, aromatic, and heteroaromatic amines, often in high to excellent yields. rsc.orgsemanticscholar.org Various protocols have been developed, including catalyst-free methods in environmentally benign solvents like water or glycerol (B35011), as well as systems using Lewis acid catalysts, which enhance reaction rates and efficiency. rsc.orgorganic-chemistry.orgthieme-connect.de

The reaction's value is significantly enhanced by its compatibility with a multitude of other functional groups, which typically remain unaffected under the mild protection conditions. This tolerance allows for the selective protection of amines in complex, polyfunctional molecules without the need for protecting other sensitive moieties. semanticscholar.orgnih.gov Functional groups that are generally compatible include esters, halides, ethers, nitro groups, and even hydroxyl groups, provided that conditions are optimized to favor N-acylation over O-acylation. semanticscholar.orgthieme-connect.denih.govorganic-chemistry.org Furthermore, the protection of chiral amines and amino acid esters proceeds without racemization at the stereogenic center. semanticscholar.orgorganic-chemistry.orgthieme-connect.de

The table below illustrates the broad substrate scope for N-tert-butoxycarbonylation under various reported conditions.

Table 1: Substrate Scope of N-tert-Butoxycarbonylation An interactive data table showing various amine substrates, reaction conditions, and yields for their conversion to the corresponding tert-butyl carbamates.

| Substrate | Amine Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Primary, Aliphatic | (Boc)₂O, Glycerol, rt | 98 | rsc.org |

| Aniline | Primary, Aromatic | (Boc)₂O, Glycerol, rt | 96 | rsc.org |

| Pyrrolidine | Secondary, Cyclic | (Boc)₂O, InBr₃ (cat.), Solvent-free, rt | 98 | thieme-connect.de |

| L-Phenylalanine methyl ester | Primary, α-Amino Ester | (Boc)₂O, Yttria-Zirconia, rt | 94 | semanticscholar.org |

| 4-Nitroaniline | Primary, Aromatic (electron-withdrawn) | (Boc)₂O, Water, rt | 98 | organic-chemistry.org |

| Diethylamine | Secondary, Aliphatic | (Boc)₂O, Yttria-Zirconia, rt | 95 | semanticscholar.org |

Regioselectivity and Chemoselectivity in Multi-Functional Systems

In molecules containing multiple reactive sites, the selective protection of a specific amino group is a significant synthetic challenge. The tert-butoxycarbonylation reaction can be rendered highly selective through careful control of reaction conditions.

Chemoselectivity refers to the preferential reaction of one functional group over another. A common challenge is the selective N-protection of amino alcohols in the presence of the hydroxyl group. Numerous methods have been developed that achieve excellent chemoselectivity, affording the desired N-Boc protected amino alcohol in high yields without the formation of O-Boc or cyclized oxazolidinone byproducts. organic-chemistry.orgthieme-connect.deorganic-chemistry.org Catalyst-free systems using water or glycerol as the solvent have proven particularly effective in promoting selective N-acylation. rsc.orgorganic-chemistry.org This selectivity is attributed to the higher nucleophilicity of the amine compared to the alcohol under these neutral or mild conditions.

Regioselectivity , the reaction at one specific site among several similar functional groups, is critical when working with polyamines or molecules bearing different types of amino groups. One successful strategy for differentiating between aromatic and aliphatic amines leverages the significant difference in their basicity (pKa). By maintaining the reaction pH at approximately 4.5 using an aqueous acetic acid buffer, the more basic aliphatic amine is protonated and rendered non-nucleophilic, while the less basic aromatic amine remains free to react with (Boc)₂O. organic-chemistry.org This method allows for the highly regioselective N-Boc protection of an aromatic amine in the presence of a primary or secondary aliphatic amine. organic-chemistry.org

In the case of polyamines like spermidine (B129725) and spermine, which contain both primary and secondary amino groups, selective protection is achievable through multi-step sequences. A common approach involves the initial protection of all amino groups, followed by the selective deprotection of one type. For instance, a general procedure for obtaining primary-amine-protected polyamines involves the exhaustive t-butoxycarbonylation of benzyl (B1604629) carbamates derived from only the primary amino functions. rsc.org Subsequent removal of the benzyloxycarbonyl (Z) groups by hydrogenolysis liberates the secondary amino functions, leaving the Boc groups intact on the primary amines. rsc.org

The tables below provide examples of selective tert-butoxycarbonylation in multifunctional systems.

Table 2: Chemoselective N-Protection of Amino Alcohols An interactive data table showing the selective N-tert-butoxycarbonylation of substrates containing both amine and hydroxyl groups.

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminoethanol | tert-Butyl (2-hydroxyethyl)carbamate | (Boc)₂O, Water, rt | 98 | organic-chemistry.org |

| 4-Aminophenol | tert-Butyl (4-hydroxyphenyl)carbamate | (Boc)₂O, Glycerol, rt | 95 | rsc.org |

Table 3: Regioselective Protection in Molecules with Multiple Amines An interactive data table demonstrating the regioselective N-tert-butoxycarbonylation of polyfunctional amines.

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(2-Aminoethyl)aniline | tert-Butyl (4-(2-aminoethyl)phenyl)carbamate | (Boc)₂O, 10% aq. AcOH/Dioxane, pH 4.5 | 95 | organic-chemistry.org |

Green Chemistry Principles in Tert Butyl Oxocarbamate Synthesis and Utilization

Development of Sustainable Synthetic Routes

Sustainable synthetic methodologies for tert-butyl oxocarbamate aim to reduce the environmental impact by minimizing solvent use, employing eco-friendly solvent systems, and utilizing captured carbon dioxide as a C1 feedstock.

A significant goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. laballey.comacs.org Solvent-free reaction conditions offer substantial environmental benefits by reducing pollution, lowering handling costs through simplified experimental procedures and work-up, and conserving energy. researchgate.net

Research has demonstrated efficient, environmentally friendly, and solvent-free protocols for the synthesis of carbamates. bohrium.com For instance, a simple methodology has been developed for preparing primary carbamates in high yield and purity from sodium cyanate, an alcohol or phenol (B47542), and trichloroacetic acid under solvent-free conditions. bohrium.com Another approach involves the synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, which demonstrates broad substrate scope and excellent yields without the need for metal or acid catalysts. rsc.org While not directly producing this compound, these methods establish the viability of solvent-free conditions for the synthesis of the broader carbamate (B1207046) class. The synthesis of related compounds, such as tert-butyl ethers, has also been successfully achieved from various alcohols using tert-butyl bromide in the presence of a reusable catalyst under solvent-free conditions. researchgate.net These methodologies highlight a clear trend towards eliminating organic solvents in the synthesis of tert-butyl derivatives.

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis Approaches for Carbamates

| Feature | Solvent-Free Methodology | Traditional Solvent-Based Methodology |

| Solvent Use | Eliminated or significantly reduced | High volumes of organic solvents required |

| Environmental Impact | Lower pollution, reduced VOC emissions | Potential for air and water pollution |

| Energy Consumption | Often lower due to simplified processes | Higher due to solvent heating, recovery, and disposal |

| Work-up Procedure | Simplified, often involving direct filtration | Complex, requiring extractions and distillations |

| Cost | Reduced handling and disposal costs | Higher costs associated with solvent purchase and waste management |

Implementation of Eco-Friendly Solvent Systems

When the complete elimination of solvents is not feasible, the focus shifts to replacing conventional hazardous solvents with greener alternatives. laballey.comnih.gov Ideal green solvents are characterized by low toxicity, biodegradability, high boiling points, and easy recyclability. nih.govorientjchem.org

Several classes of eco-friendly solvents have been explored for carbamate synthesis:

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and readily available. nih.govorientjchem.org In some processes, supercritical CO₂ can act as both the solvent and a reagent, enhancing process efficiency. acs.org Its use aligns with green principles by replacing hazardous organic solvents and utilizing a greenhouse gas. orientjchem.org

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be derived from natural sources. acs.org DESs have been successfully utilized as both a solvent and catalyst system for the synthesis of carbamates from CO₂, amines, and alkyl halides, proving effective even with less reactive alkyl chlorides. acs.org

Ionic Liquids (ILs): Known for their low vapor pressure, thermal stability, and tunable properties, ionic liquids are considered versatile green solvents. nih.govorientjchem.org Their application in chemical synthesis can lead to improved reaction selectivity and product yields. orientjchem.org

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) from corncobs, offer a more sustainable alternative to petroleum-based solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Carbon Capture and Utilization (CCU) technologies offer a dual benefit: mitigating the atmospheric concentration of CO₂ and providing a renewable, non-toxic C1 feedstock for chemical synthesis. researchgate.netfrontiersin.org The use of CO₂ as a substitute for highly toxic and hazardous reagents like phosgene (B1210022) and its derivatives is a cornerstone of green carbamate synthesis. nih.gov

The synthesis of carbamates via CCU typically involves the reaction of CO₂ with amines and alcohols. rsc.orgresearchgate.net This approach avoids the formation of harmful byproducts associated with traditional methods. Amines react rapidly with CO₂ to form carbamic acid intermediates or their salts, which can then be coupled to produce the desired carbamate. nih.govresearchgate.net This direct utilization of captured CO₂ is a key strategy for producing valuable chemicals from what is otherwise a waste product. researchgate.netfrontiersin.org

Recent advancements focus on integrating CO₂ capture and its subsequent chemical conversion into a single, efficient process. frontiersin.orgbioengineer.org For example, systems have been developed where CO₂ is captured by an amine solution and then directly hydrogenated or otherwise converted in situ to valuable products, bypassing the energy-intensive step of CO₂ release and purification. frontiersin.orgbioengineer.org This integrated approach represents a significant step towards a circular carbon economy.

Atom Economy and Waste Reduction Strategies

A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product. jocpr.comnih.gov This concept, known as atom economy, is a critical measure of a reaction's efficiency and sustainability. taylorfrancis.com

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that contains all or most of the atoms of the starting materials. sci-hub.se This inherent efficiency makes MCRs an excellent tool for achieving high atom economy and adhering to the principles of green chemistry. sci-hub.sersc.org

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Byproducts |

| Addition | A + B → C | Typically 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric (B) |

| Multicomponent | A + B + C → D | High (often >80%) | Minimal or none |

Design of Reagents with Minimized Byproduct Formation

The choice of reagents is critical in determining the environmental impact of a chemical synthesis. Green chemistry emphasizes the use of reagents that are non-toxic and generate minimal and benign byproducts. orientjchem.org

In the context of this compound synthesis, several strategies are employed:

Replacing Phosgene Derivatives: Traditional methods for carbamate synthesis often rely on phosgene, triphosgene, or isocyanates, which are highly toxic. nih.govresearchgate.net A much greener alternative is the use of carbon dioxide (CO₂) as the carbonyl source. nih.gov Another eco-friendly carbonyl source is urea, which can be used for the synthesis of N-substituted carbamates from amines and alcohols over a reusable catalyst. organic-chemistry.orgrsc.org

Avoiding Chloroformates: The use of alkyl chloroformates is another common route to carbamates, but this method generates stoichiometric amounts of HCl as waste, requiring a base to neutralize it and leading to salt formation. acs.org

Utilizing Carbonates: Reagents like di-tert-butyl dicarbonate (B1257347) or tert-butyl phenyl carbonate offer cleaner routes. The reaction of tert-butyl phenyl carbonate with an amine, for example, produces phenol as a byproduct, which is less hazardous than HCl and can potentially be recovered. orgsyn.org This method also provides high selectivity and avoids the need for a large excess of the amine reactant, thereby minimizing waste. orgsyn.org The use of dimethyl carbonate (DMC) is also considered a green alternative, as it is non-toxic and biodegradable. orientjchem.org

Catalyst Development for Environmental Sustainability

The synthesis and utilization of this compound and related N-tert-butoxycarbonyl (N-Boc) protected compounds are pivotal in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. mychemblog.com Traditionally, the introduction of the Boc group (N-Boc protection) often involves stoichiometric amounts of reagents or catalysts that can be difficult to separate from the reaction mixture. semanticscholar.org In alignment with the principles of green chemistry, significant research has focused on developing novel catalytic systems that are not only efficient but also environmentally sustainable. This development centers on two key areas: the use of catalysts free from noble metals and the design of recyclable, heterogeneous systems that simplify processes and minimize waste.

Focus on Noble-Metal-Free Catalysts

A primary goal in sustainable catalyst development is the replacement of expensive, scarce, and potentially toxic noble metals (like palladium, platinum, and rhodium) with catalysts based on earth-abundant, inexpensive, and benign elements. Research into the synthesis of this compound derivatives has yielded several effective noble-metal-free catalytic systems.

These catalysts offer milder reaction conditions and avoid the environmental burden associated with precious metal sourcing and disposal. For instance, a novel yttria-zirconia-based strong Lewis acid has been developed for the efficient N-Boc protection of various amines. semanticscholar.org This system represents a significant advancement by providing a metal-oxide-based catalyst that is both robust and free of precious metals. semanticscholar.org

Other successful approaches have eliminated metals entirely. Iodine has been used as an inexpensive and efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at ambient temperature. organic-chemistry.org Furthermore, organic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed for the synthesis of organic carbamates from amines, CO2, and alcohol, showcasing a completely metal-free pathway. researchgate.net Solid acid catalysts, such as silica (B1680970) boron sulfonic acid (B(OSO3H)3/SiO2), also provide a metal-free, cost-effective, and highly efficient option for N-Boc protection, functioning effectively under solvent-free conditions at room temperature. orgchemres.org

Recyclable and Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the product mixture, which is often achieved by simple filtration. derpharmachemica.com This eliminates the need for complex and solvent-intensive work-up procedures, reduces waste, and allows for the catalyst to be recovered and reused for multiple reaction cycles. orgchemres.orgresearchgate.net

Several types of recyclable and heterogeneous catalysts have been successfully applied to the synthesis of this compound derivatives:

Polymeric Resins: Ion-exchange resins like Amberlite-IR 120 and Amberlyst A 21 have proven to be highly effective. derpharmachemica.comresearchgate.net Amberlite-IR 120, a heterogeneous acid catalyst, facilitates N-Boc protection in excellent yields under solvent-free conditions, with reaction times as short as one minute. derpharmachemica.com This catalyst was successfully reused for four consecutive runs without a discernible loss of activity. derpharmachemica.com Similarly, Amberlyst A 21, a mild basic solid resin, provides high conversions and excellent yields, with the added benefit of being a low-cost and reusable catalyst. researchgate.net

Solid Acid Catalysts: In addition to being metal-free, many solid acid catalysts are inherently heterogeneous and recyclable. Silica-supported catalysts such as perchloric acid on silica gel (HClO4–SiO2) and silica boron sulfonic acid (SBSA) are highly efficient and can be easily recovered and reused. organic-chemistry.orgorgchemres.org SBSA, for example, was recovered by simple decantation and reused for at least five cycles without a significant drop in catalytic activity. orgchemres.org

Metal Oxides and Zeolites: Yttria-zirconia-based Lewis acids serve as robust, recyclable heterogeneous catalysts. semanticscholar.org The catalyst can be recovered after the reaction, reactivated by heating, and reused without loss of activity or selectivity. semanticscholar.org Zeolites, such as HY-Zeolite, have also been identified as effective heterogeneous catalysts for reactions involving the Boc group. acsgcipr.org Their defined porous structure and acidic sites contribute to their catalytic activity and stability for reuse. acsgcipr.orgrsc.org

The development of these systems represents a significant step toward making the synthesis and use of this compound and related compounds more economically viable and environmentally friendly. orgchemres.orgresearchgate.net

Table 1: Examples of Recyclable Heterogeneous Catalysts for N-Boc Protection

| Catalyst | Catalyst Type | Key Features | Research Findings |

|---|---|---|---|

| Amberlite-IR 120 | Acidic Polymer Resin | Solvent-free conditions; Simple filtration recovery | Catalyst was reused for four runs with high yields (95-100%). derpharmachemica.com |

| Amberlyst A 21 | Basic Polymer Resin | Mild, solvent-free system; Low cost | Demonstrates high conversions, excellent yields, and catalyst reusability. researchgate.net |

| Yttria-Zirconia | Solid Lewis Acid | High thermal stability; Simple work-up | Catalyst is recovered by filtration and can be reactivated by heating for reuse. semanticscholar.org |

| B(OSO3H)3/SiO2 (SBSA) | Solid Brønsted/Lewis Acid | Air-stable; Cost-effective | Reused for at least five cycles without significant degradation in catalytic activity. orgchemres.org |

| HY-Zeolite | Microporous Aluminosilicate | Shape selectivity; High acidity | Effective for selective N-Boc protection of aromatic amines. acsgcipr.org |

Computational and Theoretical Chemistry in Tert Butyl Oxocarbamate Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as a leading quantum chemical method due to its favorable balance of computational cost and accuracy. It is widely used to calculate the potential energy surfaces of chemical systems, which provides a wealth of information about the energy of a molecule across numerous geometries and degrees of freedom. This capability is fundamental to predicting the intrinsic chemistry that governs reactivity and stability.

A significant application of DFT is the elucidation of complex reaction mechanisms. By mapping the energy landscape of a reaction, DFT can identify transition states, intermediates, and the most probable reaction pathways. For instance, in reactions involving carbamate (B1207046) formation, such as the absorption of CO2 by amines, DFT calculations have been crucial. Studies on analogous systems reveal that DFT can model the reaction pathway, showing how reactants like CO2 and an amine form a zwitterionic intermediate, and subsequently calculate the activation energy barrier for this step. acs.org

Computational studies on the formation of carbamates and carbonates frequently employ DFT to construct detailed Gibbs free energy profiles. unizar.es These profiles chart the energy changes throughout a reaction, highlighting the energetic barriers (transition states) that must be overcome. For example, in the rhodium-catalyzed oxidative carbonylation of amines, DFT calculations have delineated a multi-step mechanism involving amine deprotonation, carbonyl migratory insertion, and product formation, with each step having a calculated energetic barrier. unizar.es Similarly, in the iridium-catalyzed formation of allyl carbamates, DFT has been used to map the Gibbs free energy profile for different enantioselective pathways, identifying the rate-limiting steps for the formation of (R) and (S) enantiomers. uio.no The uncatalyzed reaction for dimethyl carbonate synthesis from methyl carbamate and methanol (B129727) was found to be kinetically and thermodynamically unfavorable through DFT calculations, underscoring the necessity of catalysts. researchgate.net

The table below presents a sample of calculated Gibbs free energy barriers for a reaction pathway, illustrating the type of quantitative data that DFT can provide.

| Step | Transition State | Calculated Gibbs Free Energy Barrier (kcal/mol) |

| Amine Deprotonation | TSDE | 8.1 |

| Migratory Insertion | - | (Downslope pathway) |

| Data sourced from a DFT study on Rh-catalyzed oxidative carbonylation of amines. unizar.es |

DFT is a powerful tool for determining the three-dimensional structures of molecules with high precision. It is used to optimize the geometries of reactants, products, and fleeting intermediates, providing data on bond lengths, bond angles, and dihedral angles. mdpi.com This is particularly valuable for characterizing transient species that are difficult to isolate and study experimentally, such as reaction intermediates. nih.gov For example, molecular dynamics simulations have been used to observe the spontaneous deprotonation of aqueous carbamate zwitterions, identifying carbamic acid structures as intermediates. acs.org

In a study on a complex derivative of tert-butyl oxocarbamate, DFT calculations complemented experimental X-ray crystallography data to describe the molecular geometry, including the planarity of ring systems and the orientation of substituent groups. mdpi.com For instance, in one derivative, the pyrimidine (B1678525) ring was found to adopt a planar conformation, while the tert-butyl carbamate group assumed a staggered conformation to minimize steric hindrance. DFT studies on other tert-butyl carbamate derivatives have also been used to confirm molecular structure by comparing computed vibrational frequencies and NMR chemical shifts with experimental data. dergipark.org.tr

The following table details key structural parameters for a carbamate derivative as determined by single-crystal X-ray diffraction, a level of detail that DFT calculations aim to reproduce and predict.

| Parameter | Value |

| Dihedral Angle (Phenyl Ring to Carboxylic Group) | 56.78(10)° |

| Torsion Angle (C14-N3-C13-C12) | -118.7(2)° |

| Data from the X-ray structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com |